

physical and chemical properties of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

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Compound of Interest

5-(2,3-Dichlorophenyl)furan-2carbaldehyde

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An In-Depth Technical Guide on 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the synthetic compound **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde**. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is a halogenated aromatic aldehyde with a furan core. Its structure suggests potential for various chemical transformations and biological activities.

Identifiers and General Properties



Property	Value	Source	
IUPAC Name	5-(2,3-dichlorophenyl)furan-2- carbaldehyde	[PubChem][1]	
CAS Number	106827-26-3	[PubChem][1]	
Molecular Formula	C11H6Cl2O2	[Santa Cruz Biotechnology][2]	
Molecular Weight	241.07 g/mol	[Santa Cruz Biotechnology][2]	
Canonical SMILES	C1=CC(=C(C(=C1)Cl)Cl)C2=C C=C(O2)C=O	[PubChem][1]	
InChI Key	DFXHLUMKJNNXSE- UHFFFAOYSA-N	[PubChem][1]	

Physicochemical Data

Quantitative experimental data for the melting point, boiling point, and solubility of **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde** are not readily available in the surveyed literature. However, data for structurally similar compounds and computational predictions provide valuable insights.



Property	Value	Notes	Source
Melting Point	64-66 °C (for 5-(3- (Trifluoromethyl)pheny l)furan-2- carbaldehyde)	Experimental value for a related compound. The 2,3-dichloro isomer is expected to be a solid at room temperature.	[Chongqing Chemdad Co., Ltd][3]
Boiling Point	326.2 ± 42.0 °C (for 5- (3- (Trifluoromethyl)pheny l)furan-2- carbaldehyde)	Predicted value for a related compound.	[Chongqing Chemdad Co., Ltd][3]
logP (Predicted)	3.7	Indicates high lipophilicity, suggesting good membrane permeability but low aqueous solubility.	[PubChem][1]
Solubility	Sparingly soluble in water; soluble in polar organic solvents.	Based on the properties of furan-2-carbaldehyde and the predicted logP value.	[Solubility of Things] [4]
Stability	The aldehyde group is susceptible to oxidation.	Storage under an inert atmosphere is recommended.	[Vulcanchem][5]

Synthesis and Spectroscopic Characterization

Detailed experimental protocols for the synthesis of **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde** are not explicitly published. However, general synthetic routes for 5-arylfuran-2-carbaldehydes are well-established and can be adapted.

Representative Synthetic Protocols

Foundational & Exploratory





Two common methods for the synthesis of 5-arylfuran-2-carbaldehydes are the Meerwein arylation and the Suzuki cross-coupling reaction.

2.1.1. Meerwein Arylation

This method involves the reaction of an aryldiazonium salt with furan-2-carbaldehyde, typically catalyzed by a copper salt.

- Step 1: Diazotization of 2,3-dichloroaniline. 2,3-dichloroaniline is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
- Step 2: Coupling with furan-2-carbaldehyde. The freshly prepared diazonium salt solution is then added to a mixture of furan-2-carbaldehyde and a copper(II) chloride catalyst in a suitable solvent, such as acetone or aqueous acetone. The reaction mixture is typically stirred at room temperature until the evolution of nitrogen gas ceases.
- Step 3: Work-up and purification. The product is extracted with an organic solvent, and the
 organic layer is washed, dried, and concentrated. The crude product is then purified by
 column chromatography or recrystallization to yield 5-(2,3-Dichlorophenyl)furan-2carbaldehyde.

2.1.2. Suzuki Cross-Coupling

This palladium-catalyzed reaction couples an arylboronic acid with a halo-furan.

- Step 1: Preparation of reactants. The required starting materials are 5-bromo-2-furaldehyde and 2,3-dichlorophenylboronic acid.
- Step 2: Coupling reaction. A mixture of 5-bromo-2-furaldehyde, 2,3-dichlorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or K₃PO₄) is heated in a suitable solvent system (e.g., toluene, 1,4-dioxane, or DME/water). The reaction is typically carried out under an inert atmosphere.
- Step 3: Work-up and purification. After completion of the reaction, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.



Spectroscopic Data (Predicted and Analogous Compounds)

- ¹H NMR: A singlet corresponding to the aldehyde proton is expected around δ 9.8–10.0 ppm.
 Doublets for the furan protons would likely appear in the range of δ 6.5–7.5 ppm. The aromatic protons of the dichlorophenyl ring would also be present in the aromatic region.[5]
- IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected at approximately 1680 cm⁻¹.[5]

Biological Activity and Mechanism of Action

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde and related compounds have shown promising biological activities, including urease inhibition, antimicrobial effects, and anticancer properties.

Urease Inhibition

Derivatives of 5-arylfuran-2-carbaldehyde have been identified as potent inhibitors of the urease enzyme.[6][7] The mechanism of inhibition is thought to involve the interaction of the furan ring and its substituents with the active site of the enzyme, which contains nickel ions.[8] [9] The aldehyde functionality can also potentially form covalent bonds with nucleophilic residues in the enzyme's active site.

Antimicrobial Activity

Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[10][11] The lipophilic nature of the dichlorophenyl group can enhance the compound's ability to penetrate bacterial cell membranes. The precise mechanism of action is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[10]

Anticancer Activity

Furan-containing compounds have demonstrated significant anticancer potential.[12][13] A structurally related compound, 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde, has been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells through the activation of the mitochondrial pathway, as evidenced by the upregulation of caspases-3 and -7.[5] Furthermore,



some furan derivatives have been found to inhibit aquaporin-1 (AQP1) ion channels, which are implicated in cancer cell migration and invasion.[14]

Based on studies of related furan derivatives, a plausible mechanism for the anticancer activity of **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde** is the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Proposed Intrinsic Apoptosis Pathway

Experimental Protocols

The following are detailed protocols for the key biological assays relevant to the activities of **5- (2,3-Dichlorophenyl)furan-2-carbaldehyde**.

In Vitro Urease Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the urease enzyme.

- Materials:
 - Urease enzyme solution
 - Urea solution (substrate)
 - Phosphate buffer (pH 7.0)
 - Phenol reagent
 - Sodium hypochlorite solution
 - Test compound dissolved in a suitable solvent (e.g., DMSO)
 - Positive control (e.g., Thiourea)
 - 96-well microtiter plate
 - Microplate reader
- Procedure:



- In a 96-well plate, add 20 μL of the test compound solution at various concentrations.
- Add 20 μL of the urease enzyme solution to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 60 μL of the urea solution to each well.
- Incubate the plate for 15 minutes at room temperature.
- Measure the initial absorbance at 630 nm (pre-read).
- \circ To each well, add 60 µL of the phenol reagent followed by 100 µL of the sodium hypochlorite solution.
- Incubate the plate for 30 minutes at room temperature in the dark to allow for color development.
- Measure the final absorbance at 630 nm.
- The percentage of inhibition is calculated using the formula: % Inhibition = [1 -(Absorbance of Test Sample / Absorbance of Control)] x 100
- The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Materials:
 - Cancer cell line (e.g., HepG2, MCF-7)
 - Complete cell culture medium



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Test compound dissolved in DMSO
- 96-well cell culture plate
- Humidified incubator (37 °C, 5% CO₂)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of approximately 8,000-10,000 cells per well in 100 μL of complete medium and incubate for 24 hours.
- Prepare serial dilutions of the test compound in the culture medium.
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 24 to 72 hours.
- \circ After the incubation period, add 10-20 μL of the MTT solution to each well and incubate for an additional 3-4 hours.
- Carefully remove the medium containing MTT.
- $\circ~$ Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for about 15 minutes.
- Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.



- Cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
- The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

- Materials:
 - Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
 - Mueller-Hinton Broth (MHB)
 - Test compound dissolved in a suitable solvent
 - Positive control antibiotic (e.g., ciprofloxacin)
 - Sterile 96-well microtiter plates
 - Bacterial inoculum standardized to 0.5 McFarland turbidity
- Procedure:
 - Prepare a serial two-fold dilution of the test compound in MHB directly in the wells of a 96well plate. The final volume in each well should be 50 μL.
 - Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
 - $\circ~$ Add 50 μL of the standardized bacterial suspension to each well, bringing the total volume to 100 $\mu L.$
 - Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).



- Incubate the plates at 37 °C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is a compound of significant interest for further investigation in the fields of medicinal chemistry and drug development. Its structural features and demonstrated biological activities against key therapeutic targets, such as urease and various cancer cell lines, warrant more in-depth studies to elucidate its precise mechanisms of action and to explore its potential as a lead compound for novel therapeutic agents. The provided protocols offer a foundation for the systematic evaluation of this and related furan derivatives.

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